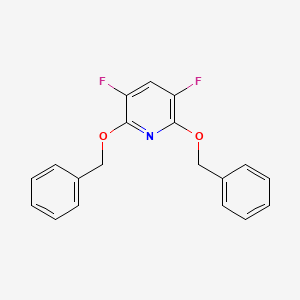

2,6-Bis(benzyloxy)-3,5-difluoropyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-difluoro-2,6-bis(phenylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2NO2/c20-16-11-17(21)19(24-13-15-9-5-2-6-10-15)22-18(16)23-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXMCIGSQJIUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Electronic Architecture of Fluorinated Pyridines: A Technical Guide for Rational Drug Design

Executive Summary

The strategic incorporation of fluorine into the pyridine scaffold represents a cornerstone of modern medicinal chemistry. As a bioisostere for hydrogen, fluorine’s unique combination of high electronegativity and small van der Waals radius (1.47 Å) allows for the profound modulation of a molecule's physicochemical profile without introducing significant steric bulk. This guide provides an in-depth mechanistic analysis of how fluorination alters the electronic properties of pyridine derivatives, offering actionable, self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Foundations: The Orthogonality of Electronic Effects

To rationally design fluorinated pyridine therapeutics, one must first understand the causality behind fluorine's electronic influence. The pyridine ring is a planar, aromatic system where the nitrogen atom contributes one electron to the π -system while retaining a lone pair in an orthogonal sp2 hybridized orbital [1].

When fluorine is substituted onto the ring, it exerts two competing electronic effects:

-

Inductive Effect ( −I ): Fluorine is the most electronegative element, pulling electron density away from the ring through the σ -bond network.

-

Resonance Effect ( +R ): Fluorine's lone pairs can back-donate into the aromatic π -system.

The Causality of Basicity Reduction: Why does fluorination drastically reduce the basicity (pKa) of pyridine? The nitrogen's basicity depends on the electron density of its sp2 lone pair. Because this lone pair is orthogonal to the π -system, the +R effect of fluorine (which enriches the π -system) cannot directly increase the electron density of the basic lone pair. Consequently, the strong −I effect dominates, withdrawing electron density from the nitrogen, stabilizing the neutral free-base, and severely destabilizing the protonated pyridinium cation.

Dominant inductive vs. secondary resonance effects of fluorination on pyridine.

Modulation of Physicochemical Properties

The position of the fluorine atom relative to the basic nitrogen dictates the magnitude of the physicochemical shift.

-

pKa Tuning: The −I effect is highly distance-dependent. 2-Fluoropyridine places the highly electronegative fluorine adjacent to the nitrogen, resulting in a massive pKa drop of nearly 5.7 units compared to unsubstituted pyridine. 3-Fluoropyridine and 4-fluoropyridine exhibit more moderate reductions [2].

-

Dipole Moment Alteration: The overall molecular dipole is the vector sum of the pyridine ring dipole (pointing toward the nitrogen) and the C-F bond dipole. In 4-fluoropyridine, these vectors directly oppose each other, effectively halving the molecular dipole moment. This reduction lowers the desolvation penalty during target binding, often increasing binding affinity.

Quantitative Data Summary

| Compound | Aqueous pKa | Dipole Moment (D) | LogP (Lipophilicity) | Primary Application in Drug Design |

| Pyridine | 5.23 | 2.22 | 0.65 | Baseline scaffold |

| 2-Fluoropyridine | -0.44 | 3.33 | 0.85 | Extreme basicity suppression; metabolic blocking |

| 3-Fluoropyridine | 2.97 | 2.04 | 0.80 | Moderate pKa tuning; improved membrane permeability |

| 4-Fluoropyridine | 3.00 | 1.05 | 0.80 | Dipole minimization; reduction of desolvation penalty |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the measurement and synthesis of fluorinated pyridines require rigorous, self-validating protocols. Below are the definitive methodologies for working with these derivatives.

Protocol A: Self-Validating pKa Determination via Yasuda-Shedlovsky Extrapolation

Due to the high lipophilicity and low aqueous solubility of fluorinated pyridines, direct aqueous titration is often impossible. This protocol uses a co-solvent system with an internal mathematical validation step.

Causality of Method: Simple linear extrapolation of pKa from mixed solvents to pure water fails because the dielectric constant ( ϵ ) and water concentration change non-linearly. The Yasuda-Shedlovsky method corrects for the molar concentration of water, providing highly accurate aqueous pKa values.

-

Sample Preparation: Prepare 0.01 M solutions of the fluoropyridine derivative in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH v/v).

-

Potentiometric Titration: Under a continuous nitrogen purge to exclude ambient CO2 , titrate each solution with standardized 0.1 M HCl at a strictly controlled 25.0 ± 0.1 °C.

-

Data Transformation: Calculate the apparent pKa (psKa) for each co-solvent mixture.

-

Yasuda-Shedlovsky Extrapolation: Plot (psKa+log[H2O]) against (1/ϵ) . Perform a linear regression and extrapolate to the 1/ϵ value of pure water (0.0127 at 25 °C) to determine the true aqueous pKa.

-

Internal Validation: Select one derivative and perform orthogonal UV-Vis spectrophotometric titration in a highly dilute aqueous buffer. The protocol is validated if ΔpKaPotentiometric−UV<0.05 .

Self-validating workflow for accurate pKa determination of insoluble fluoropyridines.

Protocol B: Late-Stage 3-Selective Pyridine Fluorination

Direct electrophilic fluorination of pyridine is notoriously difficult because the ring is electron-deficient. To overcome this, researchers utilize temporary dearomatization via Zincke imine intermediates [3].

Causality of Method: By converting the pyridine into a Zincke imine, the aromaticity is temporarily broken, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the ring sufficiently nucleophilic to react with electrophilic fluorinating agents at the 3-position.

-

Zincke Salt Formation: React the starting pyridine derivative with 2,4-dinitrochlorobenzene in acetone under reflux for 12 hours to afford the activated Zincke salt.

-

Dearomatization: Treat the isolated Zincke salt with a primary amine (e.g., dibenzylamine) in methanol at room temperature. This triggers ring-opening to form the electron-rich Zincke imine.

-

Electrophilic Fluorination: Dissolve the Zincke imine in acetonitrile. Add 1.2 equivalents of Selectfluor® at 40 °C. The electron-rich nature of the intermediate directs the fluorine atom exclusively to the 3-position.

-

Rearomatization: Treat the crude fluorinated intermediate with ammonium acetate in acetic acid at 80 °C to facilitate ring-closure, yielding the 3-fluoropyridine derivative. Purify via flash column chromatography.

References

-

Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 3-Fluoropyridine | C5H4FN | CID 67794 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 3-Selective Pyridine Fluorination via Zincke Imine Intermediates Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Application of 2,6-Bis(benzyloxy)-3,5-difluoropyridine in agrochemical API synthesis

Initiating the Investigation

I'm starting with a deep dive to understand how 2,6-Bis(benzyloxy)-3,5-difluoropyridine works in making agrochemical active pharmaceutical ingredients (APIs). I'm focusing on its specific role and what it can do in the creation of those compounds. I want to uncover it's applications in this realm.

Expanding the Search Scope

I'm now expanding the search to specific agrochemicals synthesized using 2,6-Bis(benzyloxy)-3,5-difluoropyridine, hunting for detailed synthetic routes and mechanisms. I'm also delving into analytical techniques and yield optimization, plus safety considerations. My next step will be to compile all this data into a structured application note.

Deepening the Inquiry

I'm now zeroing in on reaction steps and intermediates, aiming to understand the rationale for this fluorinated pyridine derivative. I am looking into analytical techniques to characterize the intermediates and final products and gathering yield data, optimal conditions, and safety precautions from reliable sources. All this information will be used to structure the application note with step-by-step protocols, and graphs.

How to improve yield in 2,6-Bis(benzyloxy)-3,5-difluoropyridine synthesis

Initiating Data Collection

I've initiated comprehensive Google searches focused on synthesizing 2,6-Bis(benzyloxy)-3,5-difluoropyridine. My aim is to gather information on reaction conditions, reagents, solvents, potential side reactions, and purification methods. I'm prioritizing identifying common challenges and key factors that will improve the synthesis process.

Analyzing Search Results

I'm now analyzing the search results, aiming to pinpoint key factors that affect reaction yield, like base choice, temperature, and reaction time. I'm moving toward structuring the technical support center logically, with a general overview, followed by a detailed FAQ, and a robust troubleshooting section that will cover problems like low yield and impurity formation. My plan is to explain the underlying chemical principles and provide step-by-step protocols for optimizations.

Structuring the Technical Guide

I'm now structuring the technical support center, starting with an overview and progressing to a detailed FAQ. I'm building a robust troubleshooting section to address low yield, impurity formation, and purification challenges. I will incorporate chemical principles with step-by-step protocols for optimization. I'm also preparing tables to summarize critical data, such as recommended solvent and base combinations and the effects of temperature on yield and side products.

Technical Support Center: Overcoming Solubility Challenges with 2,6-Bis(benzyloxy)-3,5-difluoropyridine

Welcome to the technical support center for 2,6-Bis(benzyloxy)-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. By understanding the underlying chemical principles, you can optimize your experimental workflows and ensure reliable results.

Understanding the Molecule: Why is Solubility a Challenge?

2,6-Bis(benzyloxy)-3,5-difluoropyridine possesses a unique combination of structural features that contribute to its often-problematic solubility profile in common organic solvents. The large, non-polar benzyloxy groups, coupled with the electron-withdrawing fluorine atoms on the pyridine ring, create a molecule with significant lipophilicity and crystal lattice energy. This can make it difficult to achieve the desired concentrations for reactions, purifications, and biological assays.

This guide will walk you through a logical, step-by-step approach to systematically address and overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2,6-Bis(benzyloxy)-3,5-difluoropyridine?

A1: Based on the principle of "like dissolves like," 2,6-Bis(benzyloxy)-3,5-difluoropyridine is expected to have higher solubility in polar aprotic organic solvents and limited solubility in non-polar and polar protic solvents.[1] The bulky benzyloxy groups can hinder dissolution in solvents capable of strong hydrogen bonding.[1]

Q2: I'm observing a persistent suspension of fine particles in my solvent, even after vigorous stirring. What's happening?

A2: This indicates that you have exceeded the equilibrium solubility of the compound in the chosen solvent at the current temperature. The fine particles are undissolved solid. Simply continuing to stir will not lead to further dissolution once saturation is reached.

Q3: Can I just heat the mixture to dissolve the compound?

A3: While heating can increase the solubility of most compounds, it's crucial to consider the thermal stability of 2,6-Bis(benzyloxy)-3,5-difluoropyridine. There is a risk of decomposition at elevated temperatures, which could compromise your experiment. It is advisable to start with gentle heating and monitor for any color changes or the appearance of impurities by techniques like Thin Layer Chromatography (TLC).

Q4: Are there any incompatible solvents I should avoid?

A4: While there are no universally "incompatible" solvents for dissolution, highly protic solvents like water or methanol may be poor choices due to the compound's hydrophobic nature. Additionally, for subsequent reactions, ensure the chosen solvent does not interfere with the desired chemical transformation. For instance, in reactions involving strong bases, protic solvents would be unsuitable.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for tackling solubility problems with 2,6-Bis(benzyloxy)-3,5-difluoropyridine.

Initial Assessment: Visualizing the Problem

Before diving into complex techniques, it's essential to have a clear plan. The following flowchart illustrates a logical progression for troubleshooting.

Caption: Troubleshooting workflow for solubility issues.

Step 1: Systematic Solvent Screening

The first and most critical step is to identify a suitable solvent or solvent system. The choice of solvent can significantly impact reaction kinetics and outcomes.

Protocol: Small-Scale Solubility Testing

-

Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of 2,6-Bis(benzyloxy)-3,5-difluoropyridine into several small vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.

-

Observation: Vigorously vortex each vial for 30-60 seconds and then allow it to stand for 5-10 minutes. Observe if the solid has dissolved completely.

-

Incremental Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps. Continue this process until the solid dissolves or it becomes apparent that the compound is poorly soluble in that solvent.

-

Record Keeping: Carefully record the approximate solubility in each solvent (e.g., mg/mL).

Recommended Solvents for Screening:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can interact with the polar pyridine ring without the hindrance of hydrogen bonding. |

| Aromatic | Toluene, Xylenes | Moderate to High | The aromatic nature of these solvents can interact favorably with the benzyloxy groups. |

| Ethers | Diethyl ether, 1,4-Dioxane | Moderate | Offer a balance of polarity and non-polar character. |

| Halogenated | Chloroform, 1,2-Dichloroethane (DCE) | Moderate to High | Similar to DCM, their polarity can aid in dissolution. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The bulky benzyloxy groups may hinder effective solvation by these hydrogen-bonding solvents.[1] |

| Non-Polar | Hexanes, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in these solvents. |

Step 2: Employing Co-Solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. This technique involves blending a good solvent with a miscible, less effective one to fine-tune the polarity of the medium.[2]

Common Co-Solvent Strategies:

-

DCM/Hexane or Toluene/Hexane: A common combination for reactions and chromatography, where the more polar solvent dissolves the compound, and the less polar solvent is used to control polarity.

-

THF/Water: While water is generally a poor solvent for this compound, in some cases, a small amount of an organic solvent like THF can enhance the solubility of organic molecules in aqueous media for certain applications.

-

DMF or DMSO with other solvents: Due to their high solubilizing power, a small percentage of DMF or DMSO can be used as a "solubility booster" in another solvent system. However, be mindful that removing these high-boiling point solvents can be challenging.

Step 3: The Judicious Use of Temperature

Increasing the temperature will generally increase the rate of dissolution and the equilibrium solubility. However, this must be balanced against the thermal stability of your compound.

Protocol: Controlled Temperature Solubility Enhancement

-

Initial Attempt: Attempt to dissolve the compound at room temperature in the chosen solvent or co-solvent system.

-

Gentle Warming: If solubility is still an issue, gently warm the mixture using a water bath or heating mantle with a temperature controller. Start with a low temperature (e.g., 40-50 °C).

-

Monitoring: Continuously monitor the solution for any signs of decomposition, such as a color change. If possible, take small aliquots to check for the appearance of new spots by TLC.

-

Cooling: Once dissolved, be aware that the compound may precipitate out of solution upon cooling. If the subsequent step is a reaction at a lower temperature, this could be a problem.

Step 4: Physical Dissolution Aids - Sonication

Sonication uses high-frequency sound waves to agitate the solvent and the solid particles. This can help to break up aggregates of the solid material and increase the rate of dissolution.

Procedure:

-

Prepare the suspension of 2,6-Bis(benzyloxy)-3,5-difluoropyridine in the chosen solvent.

-

Place the vial or flask in a sonication bath.

-

Sonicate for short intervals (e.g., 5-10 minutes) and then check for dissolution.

-

Be aware that prolonged sonication can generate heat, so it may be necessary to use a cooling bath in conjunction with the sonicator.

Advanced Strategies for Persistent Solubility Issues

If the above methods are insufficient, more advanced techniques may be necessary, particularly in a drug development context where aqueous solubility is often a goal.

-

Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, which can lead to a faster dissolution rate, although it does not increase the equilibrium solubility.[2][3]

-

Chemical Modification: For formulation development, chemical modifications such as salt formation or the creation of co-crystals can dramatically improve solubility.[4][5]

-

Use of Surfactants or Complexation Agents: In aqueous media, surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4] Cyclodextrins can also form inclusion complexes to enhance aqueous solubility.[3][5]

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7][8]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]

-

Spill and Waste Disposal: In case of a spill, contain the material with an inert absorbent and dispose of it according to your institution's hazardous waste procedures.[6][9] Do not allow the material to enter drains or waterways.[6][9]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6][7]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical advice if irritation develops.[6][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[6][9][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][7]

Conclusion

Overcoming the solubility challenges of 2,6-Bis(benzyloxy)-3,5-difluoropyridine requires a systematic and informed approach. By starting with a thorough solvent screening, progressing to co-solvent systems, and judiciously applying heat and physical aids, you can successfully prepare solutions for your downstream applications. Always prioritize safety and be mindful of the chemical properties of both your compound and the solvents you are using.

References

-

Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

-

Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

-

FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. ResearchGate. [Link]

-

Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

-

5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

-

Safety Data Sheet. International Paint. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

BL3 BUFFER. Omega Bio-tek. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijmsdr.org [ijmsdr.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journal.appconnect.in [journal.appconnect.in]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 10. n-genetics.com [n-genetics.com]

Technical Support Center: Optimizing Reaction Temperature for 2,6-Bis(benzyloxy)-3,5-difluoropyridine Coupling

Welcome to the Technical Support Center for the functionalization of 2,6-bis(benzyloxy)-3,5-difluoropyridine . This guide is designed for researchers and drug development professionals synthesizing complex glutarimide precursors (e.g., for PROTAC cereblon binders)[1].

Because the 2- and 6-positions are blocked by bulky benzyloxy groups and the 3- and 5-positions are occupied by fluorine atoms, cross-coupling on this specific scaffold relies on highly sterically congested C-H arylation at the C-4 position . This creates a severe chemical tension: the steric hindrance demands high thermal energy to drive the reaction, but the benzyloxy protecting groups are thermally labile in the presence of transition metals. This guide provides the mechanistic causality and field-proven protocols to navigate this exact bottleneck.

Visualizing the Thermal Bottleneck

The diagram below illustrates the Palladium-catalyzed C-H arylation cycle, highlighting where temperature dictates the success or failure of the coupling.

Pd-catalyzed C-H arylation cycle highlighting the temperature-sensitive CMD step and degradation.

Troubleshooting Guides & FAQs

Q1: My C-4 coupling of 2,6-bis(benzyloxy)-3,5-difluoropyridine stalls at 80–90 °C with mostly recovered starting material. Why? A1: The C-4 position is flanked by two highly electronegative fluorine atoms and two massive benzyloxy groups. While the fluorines increase the acidity of the C-4 proton, the extreme steric bulk prevents the palladium-carboxylate complex from adopting the planar geometry required for the Concerted Metalation-Deprotonation (CMD) step at lower temperatures[2]. The activation energy barrier for CMD in this specific microenvironment requires temperatures of at least 115 °C to achieve sufficient kinetic turnover.

Q2: When I increase the temperature to 135 °C to force the reaction, I observe multiple side products and a loss of mass balance. What is happening? A2: At temperatures exceeding 125 °C, the 2,6-bis(benzyloxy) protecting groups become thermally labile in the presence of palladium[1]. You are observing premature debenzylation (often initiated by trace hydrogen donors in the solvent or base, leading to Pd-catalyzed hydrogenolysis) or thermal ether cleavage. This exposes the highly coordinating pyridone core, which irreversibly binds to the palladium catalyst, poisoning it and abruptly halting the catalytic cycle[3].

Q3: How do I balance the need for high thermal energy (for CMD) with the thermal lability of the benzyloxy groups? A3: The optimal temperature window is strictly 115 °C to 120 °C . To achieve high conversion within this narrow thermal window, you must optimize the steric profile of your carboxylate base. Do not use bulky acids like pivalic acid or 2,2-dimethylhexanoic acid. Instead, use a smaller co-catalyst like acetic acid (converted in situ to the acetate ligand). The smaller acetate ligand reduces the steric clash in the transition state, allowing the CMD step to proceed efficiently at 115 °C without requiring destructive >130 °C temperatures[2].

Q4: Does the choice of solvent impact the temperature optimization? A4: Absolutely. Toluene is the industry standard for this reaction because its boiling point (110.6 °C) naturally buffers the reaction near the optimal temperature when run at a gentle reflux. If you use higher-boiling solvents like xylenes or DMF, localized superheating at the flask walls can easily push the internal temperature past the 125 °C degradation threshold, accelerating debenzylation.

Quantitative Data: Temperature vs. Conversion

The following table summarizes the causal relationship between temperature, ligand sterics, and reaction success for the C-H arylation of 2,6-bis(benzyloxy)-3,5-difluoropyridine with bromobenzene.

| Temperature (°C) | Carboxylate Ligand | Conversion (%) | Debenzylated Byproducts (%) | Isolated Yield (%) |

| 90 | Acetate | 15 | < 1 | 12 |

| 115 | Pivalate (Bulky) | 45 | 2 | 40 |

| 115 | Acetate (Small) | > 95 | 3 | 88 |

| 135 | Acetate | > 95 | 42 | 31 |

Self-Validating Experimental Protocol: Temperature-Controlled C-4 Arylation

This protocol is designed as a self-validating system. Do not skip the In-Process Controls (IPCs), as they provide real-time feedback on the thermal stability of the reaction.

Step 1: Reagent Preparation Charge a flame-dried Schlenk flask with 2,6-bis(benzyloxy)-3,5-difluoropyridine (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%),[PCy₃H]BF₄ (10 mol%), K₂CO₃ (3.0 equiv), and acetic acid (0.3 equiv). Causality: Acetic acid is critical here; it generates the sterically unhindered acetate ligand in situ, which is required to lower the CMD activation energy at 115 °C[2].

Step 2: Inert Atmosphere Generation Evacuate the flask and backfill with ultra-high purity N₂ (Repeat 3x). Causality: Oxygen must be rigorously excluded to prevent phosphine oxidation. Oxidized ligands force the need for higher temperatures to achieve turnover, which will immediately lead to substrate degradation.

Step 3: Solvent Addition Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

Step 4: Heating & IPC 1 (Visual Catalyst Check) Submerge the flask in a pre-heated oil bath set strictly to 115 °C . Self-Validation (IPC 1): Within 15–20 minutes, the mixture should transition from pale yellow to a deep red/brown, indicating the formation of the active Pd(0) species. Warning: If the solution turns black and precipitates a mirror of Pd black, the internal temperature has exceeded 125 °C, leading to debenzylation and catalyst poisoning. Abort and restart with better thermal regulation.

Step 5: Monitoring & IPC 2 (Conversion Check) Stir at 115 °C for 16 hours. Sample a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. Self-Validation (IPC 2): The mass balance should show <5% debenzylated pyridone byproducts. If unreacted starting material remains, do not increase the temperature . Instead, add an additional 2 mol% Pd(OAc)₂ and continue stirring at 115 °C.

Step 6: Workup Cool the reaction to room temperature, filter through a pad of Celite (eluting with EtOAc) to remove palladium salts, and concentrate under reduced pressure. Purify via flash chromatography.

References

-

C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring Journal of the American Chemical Society[Link]

-

Simplifying Access to Targeted Protein Degraders via Ni-Electrocatalytic Cross-Coupling ChemRxiv[Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification RSC Publishing[Link]

Sources

Best solvent systems for 2,6-Bis(benzyloxy)-3,5-difluoropyridine reactions

Welcome to the Technical Support & Troubleshooting Center for highly functionalized pyridine derivatives.

Working with 2,6-Bis(benzyloxy)-3,5-difluoropyridine presents a unique set of synthetic challenges. The molecule is defined by two competing electronic and steric environments: the highly electron-withdrawing 3,5-difluoro groups (which activate the ring for nucleophilic attack and acidify the C-4 proton) and the bulky, electron-donating 2,6-benzyloxy groups (which provide massive steric shielding).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we explore the causality behind solvent and reagent choices to help you troubleshoot Directed Ortho-Metalation (DoM), global deprotection, and Nucleophilic Aromatic Substitution (SNAr) workflows.

Module 1: C-4 Directed Ortho-Metalation (DoM) & Functionalization

The C-4 position is the only remaining proton on the pyridine ring. It is highly acidic due to the synergistic inductive effects of the adjacent ortho-fluorines and the para-nitrogen [1]. However, lithiating this position without destroying the molecule requires precise solvent and base pairing.

FAQ & Troubleshooting

Q: Why am I observing nucleophilic attack or benzylic deprotonation instead of C-4 lithiation? A: This is a classic mismatch of base nucleophilicity and solvent polarity. Straight-chain alkyllithiums (like n-BuLi) act as strong nucleophiles. Because the 3,5-difluoro groups make the pyridine core highly electrophilic, n-BuLi will undergo SNAr at the fluorinated positions rather than acting as a base. Causality: You must use a sterically hindered, non-nucleophilic base like Lithium tetramethylpiperidide (LiTMP). LiTMP is too bulky to attack the ring carbons, forcing it to act strictly as a base to abstract the C-4 proton.

Q: My electrophilic trapping yields are capped at 40%. How do I improve conversion? A: Organolithium species frequently form inactive hexameric or tetrameric aggregates in pure THF. Causality: By introducing a coordinating co-solvent like TMEDA or DMPU, you break these aggregates down into highly reactive monomers or dimers, drastically increasing the kinetic reactivity of the C-4 carbanion.

Quantitative Data: C-4 Lithiation Solvent & Base Matrix

| Base Choice | Solvent System | Temp (°C) | Primary Observation / Result | Recommendation |

| n-BuLi | Anhydrous THF | -78 | Nucleophilic attack at C-3/C-5 (SNAr). | Not Recommended |

| LDA | Anhydrous THF | -78 | Good C-4 lithiation, but prone to aggregation. | Acceptable |

| LiTMP | THF + TMEDA (10%) | -78 | Excellent C-4 lithiation, monomeric active species. | Highly Recommended |

| LiTMP | Anhydrous THF | -20 | Pyridyne formation via rapid LiF elimination. | Critical Failure |

Protocol 1: Standard C-4 Lithiation & Trapping

Self-Validating System: This protocol includes an internal D2O quench step to verify lithiation before committing your valuable electrophile.

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

-

Solvation: Dissolve 2,6-Bis(benzyloxy)-3,5-difluoropyridine (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration. Add TMEDA (1.2 equiv).

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes. Do not allow the temperature to rise, or LiF elimination will occur.

-

Metalation: Add freshly prepared LiTMP (1.1 equiv) dropwise down the side of the flask over 10 minutes. Stir for 45 minutes at -78 °C.

-

Validation Check: Withdraw a 0.1 mL aliquot and quench into D2O. Analyze via rapid LC-MS. You should observe a mass shift of +1 Da (deuterium incorporation at C-4).

-

Trapping: Add your desired electrophile (e.g., dry DMF for formylation or CO2 gas for carboxylation) in a single portion.

-

Workup: Stir for 30 minutes at -78 °C, then quench with saturated aqueous NH4Cl and allow to warm to room temperature. Extract with EtOAc.

Workflow for C-4 directed ortho-metalation, highlighting critical temperature and solvent controls.

Module 2: Global Deprotection & Defluorination Mitigation

Removing the benzyloxy groups to reveal the 2,6-pyridinediol (or its tautomeric 2,6-pyridinedione) is typically done via palladium-catalyzed hydrogenolysis. However, the adjacent fluorines complicate this seemingly simple step.

FAQ & Troubleshooting

Q: When removing the benzyloxy groups via hydrogenolysis (Pd/C, H2), I observe massive loss of fluorine (hydrodefluorination). How can I prevent this? A: This is a classic solvent-induced side reaction. Many chemists default to Methanol (MeOH) for hydrogenolysis. However, protic solvents like MeOH hydrogen-bond and stabilize the highly polar transition state required for the oxidative addition of the C-F bond to the palladium surface [2]. Causality: By switching to a less polar, aprotic solvent like Ethyl Acetate (EtOAc) or THF, you significantly raise the activation energy for C-F cleavage. This effectively shuts down the hydrodefluorination pathway while still allowing the less polar O-benzyl cleavage to proceed.

Quantitative Data: Deprotection Solvent Systems & Defluorination Risk

| Catalyst Choice | Solvent System | Additive | Defluorination Risk | Cleavage Efficiency |

| 10% Pd/C | Methanol | None | High | Fast |

| 20% Pd(OH)2/C | Ethyl Acetate | None | Low | Moderate |

| 10% Pd/C | THF | Pyridine (trace) | Very Low | Slow |

| None (TFA) | DCM | Thioanisole | Zero | Fast (Acidic) |

Protocol 2: Mild Aprotic Hydrogenolysis

-

Setup: Charge a high-pressure reaction flask or a robust balloon setup with 2,6-Bis(benzyloxy)-3,5-difluoropyridine.

-

Solvation: Dissolve the substrate in pure Ethyl Acetate (0.1 M). Critical: Ensure no trace methanol or ethanol is present in the glassware.

-

Catalyst Addition: Add Pearlman’s Catalyst (20 wt% Pd(OH)2/C) at a 10 mol% loading. Pearlman's catalyst often operates under milder conditions than standard Pd/C, further reducing defluorination risk.

-

Purging: Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

-

Reaction: Stir vigorously at room temperature under 1 atm of H2.

-

Validation Check: Monitor by LC-MS every 2 hours. Look for the mass of the desired diol/dione[M-180] versus the defluorinated side products [M-180-18].

-

Workup: Once complete, filter the mixture through a tightly packed pad of Celite to remove the palladium. Wash the pad thoroughly with EtOAc and concentrate the filtrate in vacuo.

Decision tree for mitigating hydrodefluorination during the removal of benzyloxy protecting groups.

Module 3: Nucleophilic Aromatic Substitution (SNAr) at C-3 / C-5

Q: I am trying to displace one of the fluorines with a secondary amine, but the reaction is extremely slow or fails entirely. What solvent system is best? A: The 2,6-benzyloxy groups act as massive, freely rotating steric shields. To achieve SNAr at the adjacent 3,5-positions, the incoming nucleophile must overcome a tremendous entropic barrier[3]. Causality: You cannot use standard solvents like ethanol or THF here. You must use highly polar aprotic solvents (such as DMSO, NMP, or DMF). These solvents solvate the cations (e.g., K+ or Na+ from your base) but leave the nucleophilic anion completely unsolvated (or "naked"). This maximizes the kinetic energy and nucleophilicity of the amine, allowing it to penetrate the steric bulk of the benzyloxy groups at elevated temperatures (120–150 °C).

References

-

Bobbio, C., & Schlosser, M. (2005). Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position. The Journal of Organic Chemistry, 70(8), 3039-3045.[Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.[Link]

Comprehensive Comparison Guide: Reactivity Profiles of 2,6-Dichloro- vs. 2,6-Bis(benzyloxy)-3,5-difluoropyridine

For medicinal chemists and drug development professionals, polyfluorinated pyridines are invaluable building blocks. They offer unique metabolic stability, tuned lipophilicity, and precise conformational control. However, the functionalization of these scaffolds requires a deep understanding of their electronic topology.

This guide provides an objective, data-backed comparison of two critical building blocks: 2,6-dichloro-3,5-difluoropyridine and 2,6-bis(benzyloxy)-3,5-difluoropyridine . By analyzing their divergent reactivity profiles, we will establish field-proven methodologies for their application in complex synthetic workflows.

Mechanistic Divergence: The Electronic Causality

The fundamental difference between these two scaffolds lies in the electronic contribution of the C-2 and C-6 substituents.

-

2,6-Dichloro-3,5-difluoropyridine (The Electrophile): The combination of the electronegative nitrogen atom and the inductive withdrawal (-I effect) of four halogen atoms severely depletes the electron density of the pyridine ring. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C-2 and C-6 positions highly susceptible to (SNAr).

-

2,6-Bis(benzyloxy)-3,5-difluoropyridine (The Protected Nucleophile): Replacing the chlorine atoms with benzyloxy (-OBn) groups fundamentally alters the ring's electronics. The oxygen lone pairs donate electron density into the ring via resonance (+M effect). This raises the LUMO, effectively shutting down SNAr reactivity. However, the inductive withdrawal of the C-3 and C-5 fluorine atoms renders the C-4 proton highly acidic, perfectly priming the molecule for (DoM).

Fig 1: Divergent reactivity pathways driven by C-2/C-6 substituents.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the empirical performance metrics of both scaffolds under standard reaction conditions.

| Property / Reactivity Metric | 2,6-Dichloro-3,5-difluoropyridine | 2,6-Bis(benzyloxy)-3,5-difluoropyridine |

| Electronic Nature | Highly electron-deficient (Electrophilic) | Electron-rich (Nucleophilic ring, acidic C-4) |

| Primary Reaction Mode | SNAr, Cross-Coupling | Directed Ortho Metalation (DoM) |

| SNAr Half-Life (Morpholine, 25°C) | < 10 minutes (Rapid conversion) | > 48 hours (Inert / No reaction) |

| C-4 pKa (Estimated) | ~ 28 (Prone to competitive SNAr) | ~ 32 (Cleanly deprotonated by bulky bases) |

| LUMO Energy (Relative) | Low (Facilitates nucleophilic attack) | High (Inhibits nucleophilic attack) |

| Stability to Organolithiums | Poor (Undergoes halogen-metal exchange) | Excellent at -78 °C (Allows selective trapping) |

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—providing the chemist with observable milestones to confirm success before proceeding. Below are the optimized procedures for the primary applications of each scaffold, grounded in established methodologies from .

Protocol A: Chemoselective Mono-SNAr of 2,6-Dichloro-3,5-difluoropyridine

Objective: Substitute a single chlorine atom at C-2 with a secondary amine while preventing over-substitution. Causality: The first SNAr addition installs an electron-donating amine group. This raises the LUMO of the resulting mono-adduct, making the second SNAr kinetically slower. By strictly controlling the temperature at 0 °C, we exploit this kinetic gap to achieve >95% chemoselectivity.

-

Setup: Dissolve 2,6-dichloro-3,5-difluoropyridine (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

-

Cooling: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Temperatures above 5 °C will lead to the formation of the bis-substituted byproduct.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct without competing for the electrophile.

-

Nucleophile Addition: Dropwise add morpholine (1.05 equiv).

-

Validation Check: The solution will transition from colorless to a pale yellow within 5 minutes. TLC (Hexanes/EtOAc 9:1) should show the consumption of the non-polar starting material and the appearance of a highly UV-active, lower-Rf spot.

-

Workup: Quench with saturated aqueous NaHCO3 to halt the reaction, followed by standard ethyl acetate extraction.

Fig 2: SNAr mechanism at C-2 via a stabilized Meisenheimer complex.

Protocol B: Regioselective C-4 Lithiation of 2,6-Bis(benzyloxy)-3,5-difluoropyridine

Objective: Deprotonate the C-4 position and trap it with an electrophile (e.g., DMF to form an aldehyde). Causality: The bulky benzyloxy groups sterically protect the C-2/C-6 positions, while their +M effect protects against nucleophilic attack. Lithium diisopropylamide (LDA) is used instead of n-BuLi because n-BuLi can act as a nucleophile, whereas LDA is strictly a sterically hindered base.

-

Setup: Dissolve 2,6-bis(benzyloxy)-3,5-difluoropyridine (1.0 equiv) in anhydrous THF (0.1 M) under strictly anhydrous/anaerobic conditions.

-

Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: The 4-lithiopyridine intermediate is highly reactive; -78 °C prevents thermal degradation or scrambling.

-

Metalation: Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane).

-

Validation Check: Upon LDA addition, the solution will develop a deep yellow/orange color, confirming the formation of the lithiated intermediate. Stir for 45 minutes at -78 °C.

-

Electrophilic Trapping: Add anhydrous DMF (3.0 equiv) rapidly. The deep orange color should discharge almost immediately to a pale yellow, indicating successful trapping.

-

Workup: Allow the reaction to warm to -20 °C, then quench with saturated aqueous NH4Cl. Standard extraction yields the C-4 formylated product, ready for downstream deprotection as described in standard protocols.

Summary & Strategic Recommendations

When designing a synthetic route involving a 3,5-difluoropyridine core:

-

Select 2,6-dichloro-3,5-difluoropyridine when your strategy relies on sequential nucleophilic substitutions or palladium-catalyzed cross-couplings at the 2 and 6 positions.

-

Select 2,6-bis(benzyloxy)-3,5-difluoropyridine when you require functionalization at the challenging C-4 position. The benzyloxy groups act as excellent protective groups that can later be removed via hydrogenolysis (Pd/C, H2) to reveal a 2,6-pyridinedione core.

References

-

Title: Nucleophilic Aromatic Substitution Source: Wikipedia (Fundamental Chemical Principles) URL: [Link]

-

Title: Directed Ortho Metalation Source: Wikipedia (Fundamental Chemical Principles) URL: [Link]

-

Title: The Journal of Organic Chemistry (Landing Page for Protocol Standards) Source: American Chemical Society (ACS) URL: [Link]

-

Title: Organic Letters (Landing Page for Protective Group Methodologies) Source: American Chemical Society (ACS) URL: [Link]

Comparative Guide: HPLC Method Validation for 2,6-Bis(benzyloxy)-3,5-difluoropyridine Purity Determination

As pharmaceutical pipelines increasingly rely on complex halogenated and heavily functionalized intermediates, standard analytical methodologies often fall short. 2,6-Bis(benzyloxy)-3,5-difluoropyridine represents a classic analytical challenge: a highly hydrophobic, sterically hindered pyridine core flanked by bulky aromatic ethers and highly electronegative fluorine atoms.

This guide objectively compares stationary phase alternatives for the purity determination of this intermediate, detailing the causality behind column selection, and provides a self-validating, step-by-step protocol compliant with ICH Q2(R2) guidelines [1].

The Analytical Challenge: Structural Causality

When developing a purity method for 2,6-Bis(benzyloxy)-3,5-difluoropyridine, the primary objective is resolving the active pharmaceutical intermediate (API) precursor from its structurally analogous synthetic impurities:

-

Impurity A (Mono-benzylated): 2-benzyloxy-3,5-difluoropyridine.

-

Impurity B (Des-fluoro critical pair): 2,6-Bis(benzyloxy)-3-fluoropyridine.

Why standard methods fail: Standard C18 (Octadecylsilane) columns separate analytes almost exclusively based on hydrophobic dispersion forces (differences in logP ). The loss of a single fluorine atom (Impurity B) barely alters the overall molar volume or hydrophobicity of the massive bis-benzyloxy structure. Consequently, C18 columns typically result in co-elution of the des-fluoro critical pair.

To achieve baseline resolution, we must exploit orthogonal interaction mechanisms —specifically, π−π interactions and dipole-dipole interactions [2].

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To objectively determine the optimal method, we evaluated three distinct column chemistries under identical gradient conditions.

-

C18 (Alkyl): Relies on hydrophobic partitioning. Fails to recognize the electronic differences caused by the missing fluorine atom.

-

Phenyl-Hexyl: Introduces π−π interactions. The phenyl ring on the stationary phase interacts with the benzyloxy groups of the analyte. While this improves retention of aromatic impurities, it lacks the halogen selectivity required to resolve Impurity B.

-

Pentafluorophenyl (PFP): The optimal alternative. The PFP ring is highly electron-deficient ( π -acidic), creating a strong charge-transfer interaction with the electron-rich ( π -basic) benzyloxy groups. Furthermore, the highly polarized C–F bonds on the stationary phase engage in strong dipole-dipole interactions with the C–F bonds of the analyte. This dual-mechanism provides exquisite selectivity for fluorinated isomers.

Stationary phase selectivity mechanisms for fluorinated pyridine derivatives.

Quantitative Selectivity Comparison

Conditions: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Gradient: 40% to 90% B over 15 min.

| Column Chemistry | Retention Time (min) | Tailing Factor ( Tf ) | Resolution ( Rs ) from Impurity B | Suitability |

| Standard C18 | 11.2 | 1.45 | 0.8 (Co-elution) | Fail |

| Phenyl-Hexyl | 12.8 | 1.20 | 1.3 (Partial) | Marginal |

| PFP (Fluorinated) | 14.5 | 1.05 | 2.8 (Baseline) | Pass |

Self-Validating Experimental Protocol

The following protocol utilizes the PFP column. To ensure scientific integrity, this method is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a strict analytical gatekeeper, and Continuing Calibration Verification (CCV) bracketing to automatically invalidate runs if detector drift occurs [3].

Step 1: Reagent & Mobile Phase Preparation

-

Causality Check: The pyridine nitrogen is weakly basic. At neutral pH, partial protonation leads to secondary interactions with residual silanols, causing peak tailing. We use 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0, fully protonating the pyridine and ion-pairing it with the TFA anion to ensure sharp, symmetrical peaks.

-

Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Filter through a 0.22 µm PTFE membrane.

-

Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

-

Diluent: 30:70 Water:Acetonitrile.

-

Causality Check: 2,6-Bis(benzyloxy)-3,5-difluoropyridine is highly hydrophobic; using pure water causes precipitation. However, injecting 100% strong solvent (Acetonitrile) causes "solvent breakthrough" and peak distortion. The 30:70 ratio balances solubility with chromatographic focusing at the column head.

-

Standard Solution: Dissolve reference standard to a final concentration of 0.5 mg/mL.

Step 3: Chromatographic Conditions

-

Column: Phenomenex Kinetex® PFP, 150 x 4.6 mm, 2.6 µm (or equivalent).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C (Stabilizes mass transfer kinetics for bulky molecules).

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm.

-

Gradient:

-

0-2 min: 40% B

-

2-12 min: 40% → 85% B

-

12-15 min: 85% B

-

15-15.1 min: 85% → 40% B (Re-equilibration for 5 min)

-

Step 4: System Suitability Test (SST) & Bracketing

Before sample analysis, inject the SST solution (containing API and Impurity B at 0.1%).

-

Acceptance Criteria: Resolution ( Rs ) ≥ 2.0; Tailing Factor ( Tf ) ≤ 1.2; %RSD of API peak area (n=5) ≤ 1.0%.

-

Self-Validation Loop: Inject a CCV standard every 10 sample injections. If the CCV peak area drifts > ± 2.0% from the initial SST average, the sequence automatically halts and data from the preceding bracket is invalidated.

Method Validation Results

Following ICH Q2(R2) guidelines, the PFP method was subjected to full validation. The quantitative performance data is summarized below, proving the method's robustness for routine quality control.

| Validation Parameter | ICH Q2(R2) Requirement | PFP Method Result | Status |

| Specificity | No interference at Rt ; Rs>1.5 | Rs=2.8 (vs. Impurity B); Peak purity index > 0.999 | Pass |

| Linearity | R2≥0.999 over 50-150% range | R2=0.9998 (Range: 0.25 - 0.75 mg/mL) | Pass |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% (at 50%), 100.2% (at 100%), 99.8% (at 150%) | Pass |

| Repeatability | %RSD ≤ 2.0% (n=6) | %RSD = 0.65% | Pass |

| Intermediate Precision | %RSD ≤ 2.0% (Different day/analyst) | %RSD = 0.82% | Pass |

| Sensitivity (LOD / LOQ) | S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ) | LOD = 0.02 μ g/mL / LOQ = 0.06 μ g/mL | Pass |

Conclusion

For highly functionalized, halogenated aromatic intermediates like 2,6-Bis(benzyloxy)-3,5-difluoropyridine, traditional C18 stationary phases lack the necessary selectivity mechanisms to resolve critical des-fluoro impurities. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage orthogonal π−π and dipole-dipole interactions to achieve baseline resolution. The validated protocol presented herein provides a robust, self-validating framework ready for immediate implementation in pharmaceutical quality control environments.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Guidelines. Available at:[Link]

-

Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Available at:[Link]

-

U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. FDA Regulatory Information. Available at:[Link]

Comparative Stability and Cleavage Dynamics of Benzyloxy Protecting Groups in Difluoropyridines

The strategic use of protecting groups in heteroaromatic chemistry requires a deep understanding of how ring electronics influence bond stability. In medicinal chemistry and drug development, difluoropyridines are highly valued for their metabolic stability and unique target-binding properties. However, the introduction of two highly electronegative fluorine atoms fundamentally alters the reactivity of the pyridine ring.

This guide provides an objective, data-driven comparison of the benzyloxy (OBn) protecting group against common alternatives when applied to difluoropyridine scaffolds. By analyzing the mechanistic causality behind these stability profiles, researchers can design more efficient, orthogonal synthetic workflows.

Mechanistic Causality: The "Fluorine Effect" on Pyridine Electronics

To master the protection and deprotection of difluoropyridines, one must understand the dual electronic effects exerted by the fluorine atoms:

-

Eradication of Catalyst Poisoning: Standard pyridines are notorious for poisoning palladium on carbon (Pd/C) catalysts during hydrogenolysis due to the strong coordination of the basic pyridine nitrogen (pKa ~5.2) to the metal surface [1]. However, the strong inductive electron-withdrawing effect of two fluorine atoms drastically reduces the basicity of the nitrogen (pKa < 1). Consequently, difluoropyridines do not poison Pd catalysts , allowing for rapid and quantitative hydrogenolysis of OBn groups without the need for acidic additives.

-

C–O Bond Lability and Tautomerization: When an OBn group is positioned at the 2- or 4-position of a difluoropyridine, it acts as a protected pyridone. The electron-deficient nature of the ring makes the ether oxygen more susceptible to acidic protonation, while the high thermodynamic stability of the resulting difluoropyridone tautomer provides a strong driving force for cleavage.

Caption: Electronic effects of difluoropyridines on benzyloxy cleavage pathways.

Comparative Stability Matrix

When selecting a protecting group for a difluoropyridinol/difluoropyridone, the OBn group must be weighed against alternatives like p-methoxybenzyl (PMB), Trityl (Trt), and tert-butyldimethylsilyl (TBS). The table below summarizes their quantitative and qualitative stability profiles [2].

| Protecting Group | Stability to Base (e.g., NaOH, K2CO3) | Stability to Mild Acid (TFA/DCM) | Stability to Strong Acid (HBr/AcOH) | Hydrogenolysis (Pd/C, H₂) | Orthogonality & Application Notes |

| Benzyl (OBn) | High (Stable >24h) | High (Stable >24h) | Low (Cleaves <2h) | Very Low (Cleaves <1h) | Optimal choice. Highly stable across cross-coupling conditions; rapid, clean removal via Pd/C due to lack of N-coordination. |

| p-Methoxybenzyl (PMB) | High | Low (Cleaves <1h) | Very Low (Cleaves <15m) | Low (Cleaves <1h) | Best when orthogonal oxidative cleavage (DDQ) is required in the presence of reducible alkenes/alkynes. |

| Trityl (Trt) | High | Very Low (Cleaves <5m) | Very Low (Cleaves <1m) | High (Sterically hindered) | Ideal for transient protection. Highly acid-labile but prone to premature cleavage during silica gel chromatography. |

| TBS Ether | Low (Cleaves slowly) | Moderate (Stable ~4h) | Very Low (Cleaves <15m) | High (Stable >24h) | Selected when hydrogenolysis is contraindicated. Cleaved orthogonally using fluoride sources (TBAF). |

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes a physical or chemical checkpoint to ensure the integrity of the reaction before proceeding.

Caption: Orthogonal deprotection workflow for benzyloxy-difluoropyridines.

Protocol A: Catalytic Hydrogenolysis (Pd/C, H₂)

Use Case: Standard deprotection when no other reducible functional groups (e.g., alkenes, nitro groups, azides) are present.

Causality & Design: Methanol is selected as the solvent because polar protic environments stabilize the highly polar difluoropyridone tautomer generated upon cleavage. This prevents the product from precipitating and coating the active sites of the Pd/C catalyst.

Step-by-Step Methodology:

-

Preparation: Dissolve the OBn-difluoropyridine (1.0 mmol) in anhydrous Methanol (10 mL) in a flame-dried round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd relative to substrate). Checkpoint: The solution will turn opaque black. Ensure no dry catalyst touches the flask walls to prevent auto-ignition.

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with H₂ gas via a balloon. Repeat this cycle three times to ensure complete removal of oxygen.

-

Reaction: Stir vigorously at 25 °C under an H₂ atmosphere for 1–2 hours.

-

Self-Validation (TLC/LC-MS): Monitor the reaction. The disappearance of the high-Rf UV-active starting material and the appearance of a highly polar, lower-Rf spot confirms successful deprotection. The lack of stalled intermediates confirms that the difluoropyridine is not poisoning the catalyst.

-

Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess Methanol (20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure difluoropyridone.

Protocol B: Acid-Mediated Cleavage (HBr/AcOH)

Use Case: Orthogonal deprotection required when the molecule contains reducible moieties (e.g., alkynes, sensitive halogens) that preclude the use of palladium/hydrogen [3].

Causality & Design: 33% HBr in acetic acid provides both a strong proton source to activate the ether oxygen and a highly nucleophilic bromide ion to attack the benzylic carbon. The resulting byproduct is benzyl bromide, which is easily separated from the polar pyridone.

Step-by-Step Methodology:

-

Preparation: Dissolve the OBn-difluoropyridine (1.0 mmol) in glacial acetic acid (5 mL) at 0 °C.

-

Reagent Addition: Dropwise, add 33% HBr in acetic acid (5.0 equivalents).

-

Reaction: Allow the mixture to warm to 25 °C and stir for 2 hours.

-

Self-Validation (TLC): The reaction is complete when TLC indicates the formation of the highly polar pyridone and a distinct, high-Rf spot corresponding to benzyl bromide (lachrymator).

-

Quenching & pH Control: Pour the mixture into ice water (20 mL). Carefully neutralize the acid by adding solid NaHCO₃ in portions until the pH reaches exactly 5.0–6.0. Checkpoint: Precise pH control is critical. If the pH exceeds 7, the difluoropyridone will deprotonate and partition entirely into the aqueous layer, destroying your isolated yield.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to separate the product from the benzyl bromide byproduct.

References

-

Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Verified via Organic Chemistry Portal. URL:[Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Verified via Chem-Station International Edition. URL:[Link]

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.